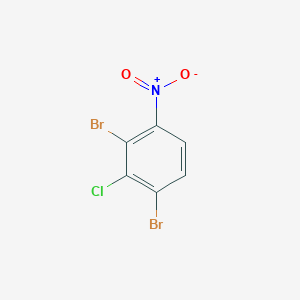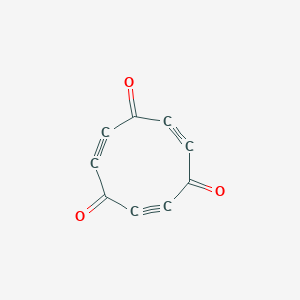
4-(iso-Butylthio)phenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfure de méthyle 4-(iso-butylthio)phényle est un composé organique de formule moléculaire C11H16S2. Il se caractérise par la présence d'un cycle phényle substitué par un groupe sulfure de méthyle et un groupe iso-butylthio.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulfure de méthyle 4-(iso-butylthio)phényle implique généralement la réaction du 4-bromothioanisole avec l'iso-butylthiol en présence d'une base telle que le carbonate de potassium. La réaction est effectuée sous reflux dans un solvant approprié tel que le diméthylformamide (DMF). Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle du sulfure de méthyle 4-(iso-butylthio)phényle sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour tenir compte de quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent impliquer l'utilisation de catalyseurs plus robustes et de conditions réactionnelles optimisées pour assurer la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfure de méthyle 4-(iso-butylthio)phényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir les dérivés sulfoxyde ou sulfone en forme sulfure en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions communes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium.
Substitution : Agents nitrants (par exemple, acide nitrique), agents halogénants (par exemple, brome).
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Régénération de la forme sulfure.
Substitution : Dérivés nitrés ou halogénés du cycle phényle.
Applications de recherche scientifique
Le sulfure de méthyle 4-(iso-butylthio)phényle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action du sulfure de méthyle 4-(iso-butylthio)phényle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles par le biais de diverses voies, notamment l'inhibition ou l'activation de réactions enzymatiques. Les voies et les cibles moléculaires spécifiques dépendent du contexte de son application, comme son utilisation en chimie médicinale ou en science des matériaux .
Applications De Recherche Scientifique
4-(iso-Butylthio)phenyl methyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthylthioanisole : Structure similaire mais dépourvue du groupe iso-butylthio.
Sulfure de méthyle 4-(tert-butylthio)phényle : Structure similaire avec un groupe tert-butylthio au lieu d'un groupe iso-butylthio.
Sulfure de méthyle 4-(éthylthio)phényle : Structure similaire avec un groupe éthylthio au lieu d'un groupe iso-butylthio.
Unicité
Le sulfure de méthyle 4-(iso-butylthio)phényle est unique en raison de la présence du groupe iso-butylthio, qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C11H16S2 |
|---|---|
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
1-(2-methylpropylsulfanyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clé InChI |
ADZOORQZJKRBEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)

![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)

![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)
![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)


![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)

![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)
![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
